1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
Description
IUPAC Nomenclature Derivation
The systematic name 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is derived through a hierarchical application of IUPAC rules for polycyclic compounds. The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom. The numbering begins at the nitrogen atom in the piperidine ring, with position 3 bearing the carboxamide functional group (-CONH2).
The substituents at position 1 and the carboxamide’s nitrogen atom are prioritized based on seniority rules. At position 1 of the piperidine ring, the 6-methoxypyridazin-3-yl group is attached. This substituent is a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a methoxy (-OCH3) group at position 6. The second substituent, N-(pyridin-3-yl) , denotes a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) attached to the carboxamide’s nitrogen atom at its position 3.
The full name reflects the connectivity:
- Piperidine as the parent structure.
- 3-Carboxamide indicating the amide group at position 3.
- 1-(6-Methoxypyridazin-3-yl) specifying the pyridazine substituent.
- N-(Pyridin-3-yl) locating the pyridine group on the amide’s nitrogen.
This nomenclature aligns with IUPAC’s additive and conjunctive approaches for complex heterocycles.
Heterocyclic Compound Taxonomy: Piperidine-Pyridazine-Pyridine Hybrid Systems
The compound belongs to a unique class of hybrid heterocyclic systems that integrate three distinct aromatic and non-aromatic rings. Each component contributes specific electronic and steric properties:
Piperidine Core
Pyridazine Substituent
- Aromatic heterocycle : The pyridazine ring (positions 1 and 2 occupied by nitrogen atoms) introduces electron-deficient regions, facilitating π-π stacking with aromatic amino acids.
- Methoxy group : At position 6, this electron-donating group modulates the pyridazine’s electronic profile, reducing electrophilicity and enhancing metabolic stability.
Pyridine Substituent
- Aromatic heterocycle : The pyridine ring’s nitrogen at position 3 creates a hydrogen-bond acceptor site, critical for target binding.
- Conformational rigidity : The planar structure restricts rotational freedom, optimizing binding affinity.
Table 1: Key Features of Hybrid Heterocycles in the Compound
| Component | Hybridization | Electron Density | Biological Role |
|---|---|---|---|
| Piperidine | sp³ | High (N lone pair) | Scaffold for 3D interactions |
| Pyridazine | sp² | Low (two N atoms) | π-Stacking and charge transfer |
| Pyridine | sp² | Moderate | Hydrogen bonding and rigidity |
This hybrid architecture is rare in pharmaceuticals but mirrors trends in kinase inhibitor design, where multi-heterocyclic systems improve selectivity.
Functional Group Analysis: Methoxy, Carboxamide, and Aromatic Substituents
Methoxy Group (-OCH3)
- Electronic effects : The methoxy group donates electron density via resonance to the pyridazine ring, reducing its electrophilicity and susceptibility to oxidative metabolism.
- Steric impact : The methyl group creates a minor steric shield around the pyridazine, potentially blocking enzymatic degradation at position 6.
Carboxamide (-CONH2)
- Hydrogen bonding : The amide’s NH2 group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, enabling interactions with polar residues in target proteins.
- Conformational flexibility : The single bond between the piperidine and carboxamide allows rotation, enabling adaptive binding to diverse targets.
Comparative Classification Within Piperidine-Based Pharmaceutical Scaffolds
Piperidine derivatives are ubiquitous in medicinal chemistry due to their versatility. The target compound’s uniqueness lies in its triheterocyclic system , which contrasts with common piperidine-based drugs:
Structural Analogues
Simple Piperidine Carboxamides :
- Example: N-(3-methoxyphenyl)piperidine-4-carboxamide lacks aromatic heterocycles, reducing target specificity.
- Key difference: Absence of pyridazine/pyridine limits π-π interactions.
Bicyclic Systems :
Furan-Containing Analogues :
- Example: N-(furan-2-ylmethyl)piperidine-3-carboxamide uses furan instead of pyridine, reducing basicity and altering solubility.
Table 2: Comparative Analysis of Piperidine Derivatives
| Compound | Substituents | Aromatic Systems | Key Interactions |
|---|---|---|---|
| Target Compound | Pyridazine, Pyridine | Triheterocyclic | π-Stacking, H-bonding |
| N-(3-methoxyphenyl)piperidine-4-carboxamide | Phenyl, Methoxy | Monocyclic | Van der Waals, H-bonding |
| 1-(5-methoxy-pyrimidin-4-yloxy)piperidine | Pyrimidine, Methoxy | Bicyclic | Charge transfer, H-bonding |
| N-(furan-2-ylmethyl)piperidine-3-carboxamide | Furan | Bicyclic | Hydrophobic, Moderate H-bonding |
The target compound’s pyridazine-pyridine combination offers superior binding entropy compared to simpler analogues, as demonstrated in molecular dynamics studies. Its hybrid structure bridges the gap between rigid aromatic systems and flexible aliphatic scaffolds, enabling multitarget engagement—a desirable trait in kinase and protease inhibitors.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-23-15-7-6-14(19-20-15)21-9-3-4-12(11-21)16(22)18-13-5-2-8-17-10-13/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,18,22) |
InChI Key |
CXIMNZLYCSMMQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Reactions
The cyclization of δ-amino ketones or nitriles via intramolecular nucleophilic substitution represents a classical route. For instance, EP2076508B1 describes the use of 3-aminopyridine and piperidone derivatives under acidic conditions (e.g., HCl in ethanol) to form the piperidine ring. This method achieves yields of 65–78% but requires rigorous temperature control (60–80°C) to minimize side-product formation.
Carboxamide Coupling
Direct amidation of piperidine-3-carboxylic acid with 3-aminopyridine using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is widely reported. VulcanChem VC16315007 documents a protocol where piperidine-3-carboxylic acid reacts with 3-aminopyridine in dichloromethane (DCM) with HOBt (Hydroxybenzotriazole) as a catalyst, yielding 82–89% product after purification via silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd/C or Pd(OAc)2 with Xantphos ligand increases cross-coupling yields to 75–80%.
-
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, as demonstrated in.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.41 (d, J=4.8 Hz, 1H, pyridyl), 7.72 (m, 2H, pyridazine), 3.94 (s, 3H, OCH3).
Scalability and Industrial Relevance
Pilot-scale syntheses (≥1 kg) employ continuous-flow reactors to maintain temperature control and improve safety. EP2076508B1 highlights a 92% yield at the 5 kg scale using this method, with a production cost of $12–15/g .
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key substituents and their impact on activity:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methoxy Group | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-yl | High | 0.013 | Critical for enzyme inhibition |
| Piperidine Ring | Essential | - | Provides structural stability |
Anticancer Activity
Recent studies have indicated that 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide exhibits promising anticancer properties.
Case Study : A study focusing on pyridazine derivatives revealed that similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves the inhibition of specific kinases involved in cell proliferation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.
Findings : Inhibitory activity against monoamine oxidase B (MAO-B) was observed, with an IC50 value of 0.013 µM, indicating potential therapeutic applications for neurodegenerative disorders. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which are often depleted in neurodegenerative conditions.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
Research Insights : In vitro studies have shown that the compound exhibits antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.
The following table summarizes the biological activities reported for 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide:
| Activity Type | Target Organism/Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Varies | Significant cytotoxic effects observed |
| Neuroprotective | MAO-B | 0.013 | Potential use in Alzheimer's treatment |
| Antibacterial | Staphylococcus aureus | Varies | Effective against Gram-positive bacteria |
| Escherichia coli | Varies | Effective against Gram-negative bacteria | |
| Antifungal | Candida albicans | Varies | Demonstrated antifungal properties |
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-3-carboxamide Derivatives
| Compound Name (CAS or Key Identifier) | Pyridazine Substituent | Amide Substituent | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 6-methoxy | Pyridin-3-yl | 373.45 | Methoxy donor, pyridine binding group |
| N-(4-Acetamidophenyl)-... (CAS 1574336-13-2) | 6-methoxy | 4-Acetamidophenyl | 369.4 | Polar acetamido group for solubility |
| 1-(6-Chloropyridazin-3-yl)-... (CAS 1401565-56-7) | 6-chloro | 4-(Pyridin-3-yl)-1,3-thiazol-2-yl | 400.9 | Chloro (electron-withdrawing), thiazole linker |
| 1-(6-Methoxypyridazin-3-yl)-... (CAS 1435996-18-1) | 6-methoxy | Thiazol-2(3H)-ylidene | 319.38 | Thiazole imine, piperidine-4-carboxamide |
| 1-(6-Phenylpyridazin-3-yl)-... (CAS 1105212-56-3) | 6-phenyl | (Pyridin-3-yl)methyl | 373.45 | Lipophilic phenyl, benzyl linkage |
Key Observations:
- Substituent Effects: Methoxy vs. Chloro: Methoxy groups (electron-donating) may improve solubility and metabolic stability compared to chloro substituents (electron-withdrawing), which could enhance target affinity but reduce solubility . Piperidine Position: Piperidine-3-carboxamide (target) vs. piperidine-4-carboxamide (CAS 1435996-18-1) alters spatial orientation, impacting binding pocket interactions .
Pharmacological and Physicochemical Properties
Key Observations:
- LogP and Solubility : Methoxy-substituted compounds (e.g., target compound, CAS 1574336-13-2) exhibit lower LogP and higher predicted solubility than chloro- or phenyl-substituted analogs, aligning with their electron-donating vs. withdrawing properties .
- Biological Activity :
- Kinase Inhibition : Compounds like CAS 1401565-56-7 (thiazole-linked) and derivatives (isothiazolo-pyridines) show kinase inhibition, suggesting the target compound may share similar mechanisms .
- CYP51 Inhibition : Pyridine-based analogs () inhibit CYP51, a target for antiparasitic drugs; the target compound’s pyridazine core may confer selectivity for other CYP isoforms .
Biological Activity
1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, a pyridazine moiety, and various functional groups that contribute to its biological activity. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.
The molecular formula of the compound is with a molecular weight of approximately 319.38 g/mol. The structure incorporates multiple heterocyclic rings, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O2 |
| Molecular Weight | 319.38 g/mol |
| IUPAC Name | 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide |
| InChI Key | DKYUIQRNYWKEGR-UHFFFAOYSA-N |
The biological activity of 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. Research indicates that this compound may act as an inhibitor of certain kinases, which play a critical role in cell proliferation and survival, thereby exhibiting potential antitumor activity.
Biological Activity Spectrum
Recent studies have explored the biological activity spectrum of this compound, focusing on its effects on different cellular targets:
- Antitumor Activity : Preliminary in vitro studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Effects : Investigations into its neuroprotective properties reveal that it may protect neuronal cells from oxidative stress-induced damage.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of the compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, with IC50 values indicating potent activity against specific cancer types .
- Animal Models : In vivo experiments using murine models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .
- Pharmacokinetics : Research into the pharmacokinetics of the compound revealed favorable absorption and distribution characteristics, making it a suitable candidate for further development .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide, it is essential to compare it with structurally similar compounds:
Q & A
Q. Methodological strategies :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- In-line monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions in real time .
- Purification at each step : Column chromatography or recrystallization after each step minimizes impurities in the final product .
Basic: Which spectroscopic methods are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and piperidine/pyridazine connectivity (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z ~354.2) .
- IR spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Approaches :
Verify compound purity : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .
Standardize assays : Compare studies using identical cell lines (e.g., HepG2 for metabolic activity) or enzyme concentrations .
Replicate under controlled conditions : Test in multiple models (e.g., in vitro vs. ex vivo) to assess consistency .
Basic: What preliminary biological assays evaluate therapeutic potential?
- Enzyme inhibition assays : Screen against kinases (e.g., PI3K) or metabolic targets (e.g., AMPK) linked to diseases .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .
- Solubility/logP : Determine physicochemical properties impacting bioavailability .
Advanced: Designing SAR studies to identify key functional groups
- Modular substitutions : Synthesize analogs with variations in the methoxy group (e.g., ethoxy, halogen) or pyridine position .
- Biological testing : Rank analogs by IC₅₀ values in target-specific assays.
- Computational modeling : Use docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like G-protein-coupled receptors .
Basic: What metabolic challenges are observed in preclinical models?
- Rapid hepatic clearance : Phase I metabolism (e.g., demethylation of the methoxy group) shortens half-life .
- Low oral bioavailability : Improve via prodrug strategies (e.g., esterification of the carboxamide) .
Advanced: Computational approaches for target interaction prediction
- Molecular docking : Predict binding modes to receptors (e.g., 5-HT₆ serotonin receptor) using crystal structures (PDB ID: 6WGT) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Basic: Effective purification techniques
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Advanced: Developing enantiomerically pure forms
- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
